3-chloro-N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}benzamide
Description
The compound 3-chloro-N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}benzamide features a benzamide core substituted with a chlorine atom at the 3-position. The amide nitrogen is connected via a methylene (-CH₂-) linker to a 1,2-oxazole ring, which is further substituted at the 5-position with a 2,4-difluorophenyl group.
Properties
IUPAC Name |
3-chloro-N-[[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClF2N2O2/c18-11-3-1-2-10(6-11)17(23)21-9-13-8-16(24-22-13)14-5-4-12(19)7-15(14)20/h1-8H,9H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XREAWAYNPRMRPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NCC2=NOC(=C2)C3=C(C=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClF2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Substituent Effects on Bioactivity
- Replacing this with a 1,2,4-oxadiazole (e.g., ) introduces additional hydrogen-bonding sites .
Functional Group Comparisons
- Amide Linkers : The methylene bridge in the target compound allows conformational flexibility, whereas diflubenzuron uses a urea linker for hydrogen bonding .
- Aryl Substituents : The 2,4-difluorophenyl group in the target compound is electronically distinct from the 2,4-dimethoxyphenyl group in ’s analog, affecting solubility and target affinity .
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